molecular formula C18H22ClN3O2 B2446798 4-[2-(4-chlorophenyl)acetyl]-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 478040-31-2

4-[2-(4-chlorophenyl)acetyl]-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2446798
CAS No.: 478040-31-2
M. Wt: 347.84
InChI Key: MVRBEGGWIUWYER-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 478040-31-2, is a chemical with the molecular formula C18H22ClN3O2 . It has a molecular weight of 347.84 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H22ClN3O2/c1-22(2)9-3-8-20-18(24)16-11-14(12-21-16)17(23)10-13-4-6-15(19)7-5-13/h4-7,11-12,21H,3,8-10H2,1-2H3,(H,20,24) .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 347.84 and a molecular formula of C18H22ClN3O2 .

Scientific Research Applications

Mixed Experimental and DFT Study

A study by Singh et al. (2014) conducted a mixed experimental and DFT analysis on a pyrrole derivative similar to the compound . The research indicated the compound's potential for forming new heterocyclic compounds and its application as a non-linear optical material (Singh, Rawat, & Sahu, 2014).

Reaction with Amines

Kinoshita et al. (1989) explored the reactions of derivatives with amines under various conditions, leading to the formation of multiple reaction products. This research suggests potential applications in synthesizing diverse chemical structures (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Synthesis and Cytostatic Evaluation

Bielawski et al. (1993) prepared a series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, including compounds structurally related to the one , and evaluated them as cytostatic agents. This points to potential applications in drug discovery and development (Bielawski, Bołtryk, Bartulewicz, Krajewska, & Różański, 1993).

Optimization for Cannabinoid Receptor Modulation

Khurana et al. (2014) conducted research on the optimization of chemical functionalities of indole-2-carboxamides for improving allosteric modulation of the cannabinoid type 1 receptor. This research indicates potential applications in the development of novel therapeutic compounds (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).

Isotope Labeling Studies

Almeida et al. (2005) synthesized N-[1-(4-chlorophenyl)-1H-pyrrol-2-yl-13C4-methyleneamino]guanidinium acetate, a compound structurally related to the one , for isotope labeling studies. This research provides insights into the use of similar compounds in isotope labeling and tracing studies (Almeida, Johannesson, Boman, & Lundstedt, 2005).

Synthesis and Antimicrobial Activity

Abdel-rahman et al. (2002) synthesized new pyrrole derivatives and evaluated their antimicrobial activities. This research suggests potential applications of similar compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Synthesis and Bioevaluation as Antimicrobial Agents

A 2020 study conducted an investigation into the design and synthesis of new pyrrole derivatives, including chloro, amide, and oxazole fragments, for antimicrobial applications. This highlights the potential of the compound in antimicrobial research (Anonymous, 2020).

Synthesis and Anticancer Activity

Atta and Abdel‐Latif (2021) synthesized new pyrrole carboxamide derivatives and evaluated their in vitro cytotoxicity, indicating potential applications in cancer research and therapy development (Atta & Abdel‐Latif, 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)acetyl]-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-22(2)9-3-8-20-18(24)16-11-14(12-21-16)17(23)10-13-4-6-15(19)7-5-13/h4-7,11-12,21H,3,8-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRBEGGWIUWYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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